![molecular formula C14H9ClO4 B577714 3'-Chloro-[1,1'-biphenyl]-3,4'-dicarboxylic acid CAS No. 1261992-51-1](/img/structure/B577714.png)
3'-Chloro-[1,1'-biphenyl]-3,4'-dicarboxylic acid
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Overview
Description
3’-Chloro-[1,1’-biphenyl]-3,4’-dicarboxylic acid is a chemical compound with the empirical formula C13H9ClO2. It has a molecular weight of 232.66 . The compound is a solid and its structure can be represented by the SMILES string OC(C1=C(C=CC=C1)C2=CC=CC(Cl)=C2)=O
.
Molecular Structure Analysis
The molecular structure of 3’-Chloro-[1,1’-biphenyl]-3,4’-dicarboxylic acid consists of two phenyl rings connected by a single bond, with a chlorine atom attached to one of the rings and a carboxylic acid group attached to the other . The InChI code for this compound is 1S/C13H9ClO2/c14-10-5-3-4-9(8-10)11-6-1-2-7-12(11)13(15)16/h1-8H,(H,15,16)
.
Physical And Chemical Properties Analysis
The physical and chemical properties of 3’-Chloro-[1,1’-biphenyl]-3,4’-dicarboxylic acid include a molecular weight of 232.66 g/mol . The compound is a solid . The compound’s structure can be represented by the SMILES string OC(C1=C(C=CC=C1)C2=CC=CC(Cl)=C2)=O
.
Scientific Research Applications
C12H9Cl\mathrm{C_{12}H_9Cl}C12H9Cl
and a molecular weight of approximately 188.65 g/mol . Here are six unique applications:Boronic Acid Derivatives
The compound can be converted into its boronic acid derivative, (3’-chloro-[1,1’-biphenyl]-3-yl)boronic acid . Boronic acids are essential in Suzuki-Miyaura cross-coupling reactions, which enable the construction of carbon-carbon bonds. Researchers utilize these reactions to synthesize various organic compounds, such as pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
It’s worth noting that biphenyl compounds are often used in suzuki-miyaura cross-coupling reactions , which suggests that this compound may interact with palladium catalysts and organoboron reagents in these reactions.
Mode of Action
In the context of suzuki-miyaura cross-coupling reactions, the compound could potentially participate in the formation of carbon-carbon bonds .
Biochemical Pathways
It’s worth noting that biphenyl compounds can be involved in various biodegradation pathways, including anaerobic dechlorination and aerobic microbial degradation .
Result of Action
It’s worth noting that biphenyl compounds can have various biological activities, depending on their specific structures and functional groups .
properties
IUPAC Name |
4-(3-carboxyphenyl)-2-chlorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO4/c15-12-7-9(4-5-11(12)14(18)19)8-2-1-3-10(6-8)13(16)17/h1-7H,(H,16,17)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOIMCAUVMASRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30689903 |
Source
|
Record name | 3'-Chloro[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30689903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Carboxyphenyl)-2-chlorobenzoic acid | |
CAS RN |
1261992-51-1 |
Source
|
Record name | 3'-Chloro[1,1'-biphenyl]-3,4'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30689903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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